

GTPase activity assay protocol for measuring Drpitor1a inhibition

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Compound of Interest

Compound Name: *Drpitor1a*

Cat. No.: *B12387326*

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Application Note and Protocol

Topic: GTPase Activity Assay for Measuring **Drpitor1a** Inhibition of Dynamin-related Protein 1 (Drp1)

Audience: Researchers, scientists, and drug development professionals involved in mitochondrial biology and drug discovery.

Introduction

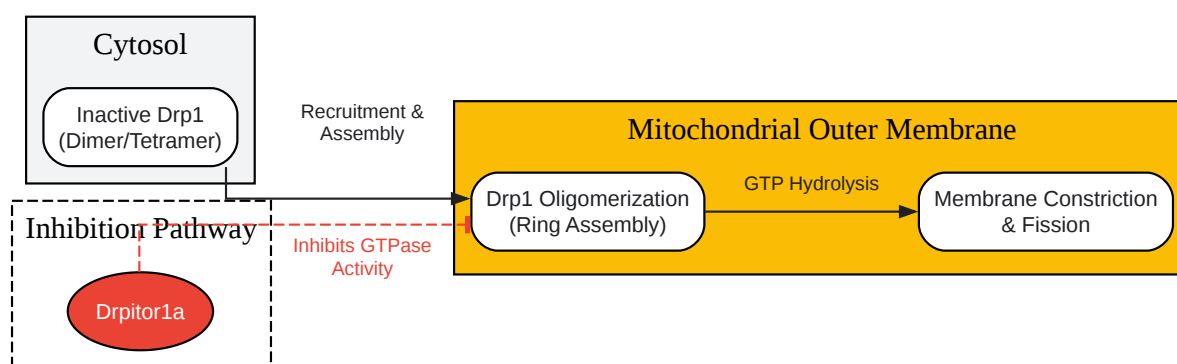
Dynamin-related protein 1 (Drp1) is a large GTPase that plays a critical role in regulating mitochondrial and peroxisomal fission.[1][2] It is recruited from the cytosol to the outer mitochondrial membrane, where it assembles into oligomeric rings.[3] Through the hydrolysis of GTP, these Drp1 rings constrict and ultimately sever the mitochondrial membrane, a process essential for mitochondrial quality control, cell division, and apoptosis.[4][5] Dysregulation of Drp1 activity and excessive mitochondrial fission are implicated in various pathologies, including neurodegenerative diseases and cardiovascular conditions.[6][7] This makes Drp1 a compelling therapeutic target.

Drpitor1a is a novel small molecule inhibitor that specifically targets the GTPase activity of Drp1, thereby reducing pathological mitochondrial fission.[6] Measuring the inhibitory potential of compounds like **Drpitor1a** on Drp1's GTPase activity is a crucial step in their characterization. This document provides a detailed protocol for a colorimetric, malachite green-based GTPase activity assay, optimized for a 96-well plate format to determine the

potency of Drp1 inhibitors. The assay quantifies the release of inorganic phosphate (Pi) as a direct measure of GTP hydrolysis.[5][8]

Drp1-Mediated Mitochondrial Fission Pathway

Drp1 exists predominantly as dimers or tetramers in the cytosol. Upon receiving cellular signals, it is recruited to the mitochondrial outer membrane by adaptor proteins. There, it oligomerizes into a ring-like structure that wraps around the mitochondrion. The energy derived from GTP hydrolysis drives a conformational change in the Drp1 oligomer, leading to membrane constriction and fission.

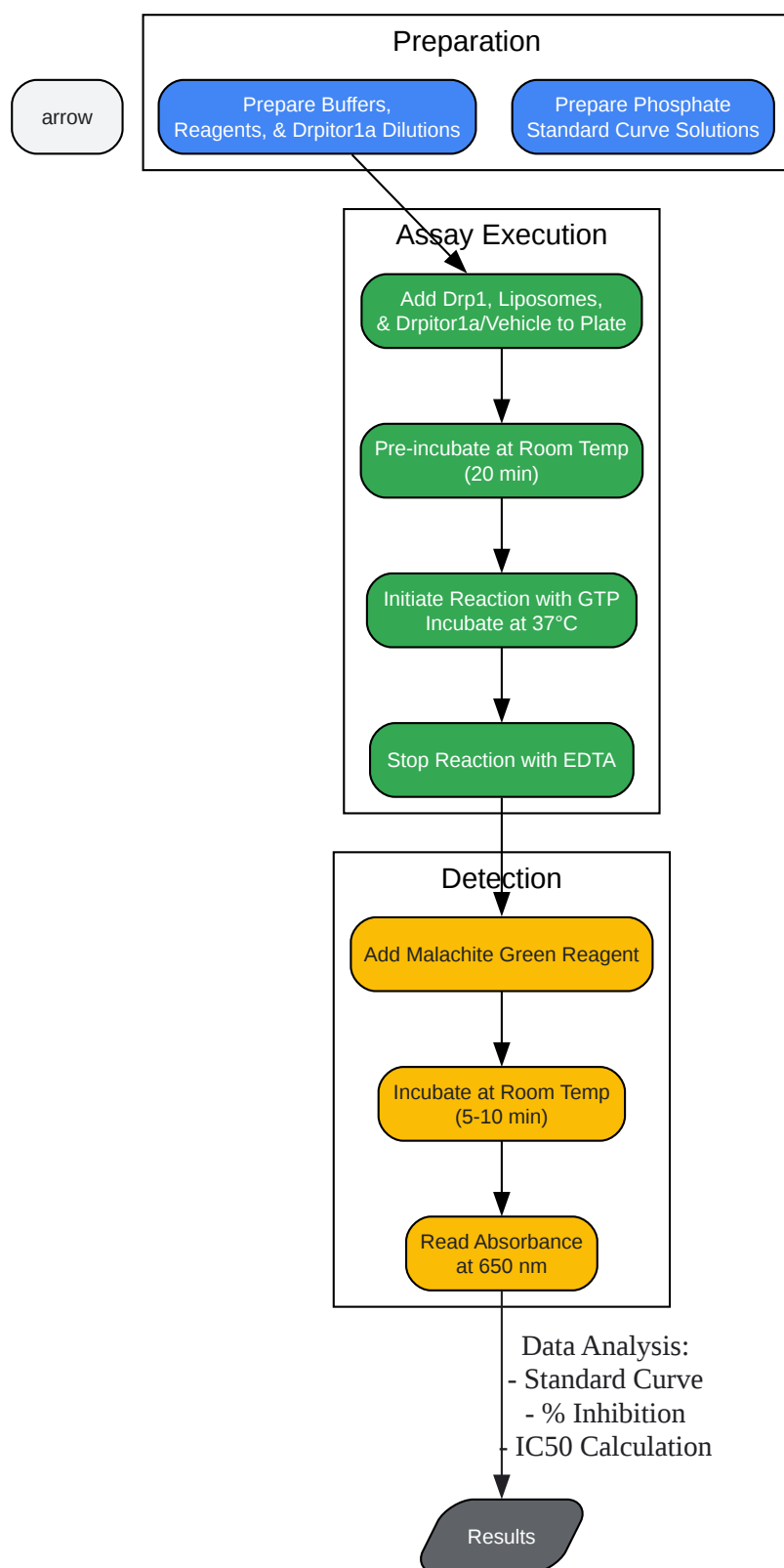


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Caption: Drp1 mitochondrial fission pathway and point of inhibition.

Experimental Workflow

The experimental procedure involves preparing the reagents, setting up the reaction in a 96-well plate, initiating the GTPase reaction, stopping it after a defined period, and finally adding the malachite green reagent to detect the generated inorganic phosphate.



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Caption: Workflow for the Drp1 GTPase inhibition assay.

Materials and Reagents

- Purified recombinant human Drp1 protein[9]
- **Drpitor1a** or other inhibitors
- Guanosine 5'-triphosphate (GTP), sodium salt
- Liposomes (optional, for stimulated activity)[9]
- HEPES
- Potassium Chloride (KCl)
- Magnesium Chloride (MgCl_2)
- Dithiothreitol (DTT)
- Ethylenediaminetetraacetic acid (EDTA)
- Malachite Green Hydrochloride
- Ammonium Molybdate
- Hydrochloric Acid (HCl)
- Potassium phosphate monobasic (KH_2PO_4) for standard curve
- Dimethyl sulfoxide (DMSO)
- 96-well clear, flat-bottom microplates
- Microplate reader capable of measuring absorbance at 650 nm
- Incubator or water bath at 37°C

Detailed Experimental Protocol

Reagent Preparation

Prepare all solutions using ultrapure water and high-purity reagents.

Reagent/Buffer	Composition	Storage
Assay Buffer (1x)	20 mM HEPES (pH 7.4), 150 mM KCl, 2 mM MgCl ₂ , 1 mM DTT	4°C
GTP Stock (10 mM)	10 mM GTP in sterile water	-20°C
EDTA Stop Solution (0.5 M)	0.5 M EDTA (pH 8.0)	Room Temp.
Phosphate Standard (1 mM)	1 mM KH ₂ PO ₄ in sterile water	4°C
Malachite Green Reagent	Solution A: 0.045% (w/v) Malachite Green in water. Solution B: 4.2% (w/v) Ammonium Molybdate in 4 M HCl. Mix A and B (3:1 v/v) fresh.	Prepare Fresh

Table 1: Reagent and Buffer Composition.

Assay Procedure

This protocol is designed for a final reaction volume of 50 µL in a 96-well plate.

- Inhibitor Preparation: Prepare a serial dilution of **Drpitor1a** in DMSO. A typical starting concentration for a 10-point dose-response curve is 10 µM.^[9] The final DMSO concentration in the assay should not exceed 1%.^[9]
- Phosphate Standard Curve: Prepare a dilution series of the 1 mM Phosphate Standard (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in Assay Buffer. Add 50 µL of each standard to separate wells.
- Reaction Setup: Prepare a master mix containing Assay Buffer and Drp1 protein. The final concentration of Drp1 should be between 0.5-0.6 µM.^{[1][9]} For stimulated activity, pre-incubate Drp1 with liposomes (0.1 mg/mL) for 20 minutes at room temperature.^[9]
- Plate Layout: Add reagents to the wells according to the layout below.

Well Type	Reagent 1 (2.5 μ L)	Reagent 2 (42.5 μ L)	Pre-incubation	Reagent 3 (5 μ L)
Blank	Assay Buffer	Assay Buffer	20 min @ RT	Assay Buffer
No Enzyme Control	Vehicle (1% DMSO)	Assay Buffer	20 min @ RT	0.5 mM GTP
Positive Control	Vehicle (1% DMSO)	Drp1 Master Mix	20 min @ RT	0.5 mM GTP
Inhibitor Wells	Drpitor1a Dilution	Drp1 Master Mix	20 min @ RT	0.5 mM GTP

Table 2: Example 96-Well Plate Setup.

- Pre-incubation: Add the inhibitor (**Drpitor1a**) or vehicle (DMSO) to the appropriate wells, followed by the Drp1 Master Mix.[\[9\]](#) Mix gently and incubate the plate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.[\[9\]](#)
- Initiate Reaction: Start the GTPase reaction by adding GTP to a final concentration of 0.5 mM.[\[1\]](#) Mix gently.
- Incubation: Incubate the plate at 37°C for a set time, typically 30-60 minutes.[\[1\]](#) The optimal time should be determined empirically to ensure the reaction is within the linear range.
- Stop Reaction: Terminate the reaction by adding 10 μ L of 0.5 M EDTA Stop Solution to each well.[\[8\]](#)[\[9\]](#) This chelates the Mg^{2+} ions required for GTPase activity.
- Color Development: Add 150 μ L of freshly prepared Malachite Green Reagent to all wells, including standards.[\[10\]](#)
- Final Incubation & Readout: Incubate the plate for 5-10 minutes at room temperature to allow for color development.[\[9\]](#) Measure the absorbance at 650 nm using a microplate reader.

Data Analysis

- Standard Curve: Subtract the absorbance of the blank (0 μ M phosphate) from all standard curve readings. Plot the corrected absorbance (A_{650}) versus the known phosphate

concentration (μM). Perform a linear regression to obtain the equation of the line ($y = mx + c$), which will be used to determine the amount of phosphate produced in the enzymatic reactions.

- **Calculate Phosphate Released:** Use the standard curve equation to convert the background-subtracted absorbance values from the experimental wells into the concentration of phosphate released (μM).
- **Calculate Percent Inhibition:** Determine the percent inhibition for each **Drpitor1a** concentration using the following formula: $\% \text{ Inhibition} = 100 * [1 - (\text{Signal_Inhibitor} - \text{Signal_NoEnzyme}) / (\text{Signal_PositiveControl} - \text{Signal_NoEnzyme})]$
- **Determine IC_{50} :** Plot the percent inhibition against the logarithm of the **Drpitor1a** concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC_{50} value, which is the concentration of inhibitor required to reduce Drp1's GTPase activity by 50%.

Drpitor1a [μM]	Average A_{650}	Pi Released [μM]	% Inhibition
0 (Vehicle)	0.850	45.2	0%
0.01	0.785	41.1	9.1%
0.1	0.610	30.8	31.9%
1	0.455	21.5	52.4%
10	0.320	13.5	70.1%
100	0.280	11.1	75.4%

Table 3: Example Data for Calculation of **Drpitor1a** Inhibition. (Note: Data is illustrative).

Conclusion

This application note provides a robust and detailed protocol for measuring the GTPase activity of Drp1 and assessing the inhibitory effects of compounds such as **Drpitor1a**. The malachite green-based assay is a sensitive, reliable, and high-throughput compatible method suitable for screening and characterizing potential Drp1 inhibitors in a drug discovery setting. Careful

optimization of enzyme concentration and reaction time is recommended to ensure data quality and accuracy.

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